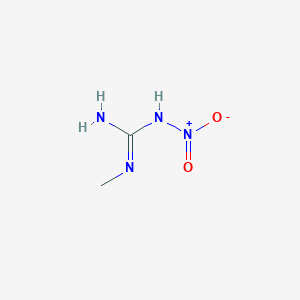

Guanidine, 1-methyl-3-nitro-

Description

Properties

CAS No. |

4245-76-5 |

|---|---|

Molecular Formula |

C2H6N4O2 |

Molecular Weight |

118.10 g/mol |

IUPAC Name |

1-methyl-2-nitroguanidine |

InChI |

InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) |

InChI Key |

XCXKNNGWSDYMMS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=N[N+](=O)[O-])N |

Other CAS No. |

4245-76-5 |

Pictograms |

Flammable; Irritant |

Synonyms |

1-Methyl-3-nitroguanidine; MNG; N-Methyl-N’-nitroguanidine; NSC 11887; N-Methyl-N’-nitro-guanidine_x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Methyl-3-nitro-1-nitrosoguanidine (MNNG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-nitro-1-nitrosoguanidine, commonly known as MNNG, is a potent monofunctional alkylating agent widely utilized in biomedical research as a powerful mutagen and carcinogen.[1][2] Its significance lies in its ability to induce genetic mutations and model carcinogenesis, particularly in the gastrointestinal tract.[1][3] This guide provides a comprehensive technical overview of MNNG's mechanism of action, from its chemical activation to the complex cellular responses it elicits. We will delve into the specifics of DNA adduct formation, the critical roles of DNA repair pathways, and the downstream consequences leading to mutagenesis and cell fate decisions. This document is intended to serve as a detailed resource for professionals engaged in cancer research, toxicology, and the development of therapeutics targeting DNA damage and repair pathways.

Introduction: The Dual Role of MNNG in Research

MNNG is a synthetic N-nitroso compound that has been instrumental in advancing our understanding of DNA damage, repair, and carcinogenesis.[1][2] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), it is considered "probably carcinogenic to humans" based on sufficient evidence in animal studies.[2][4] Its utility in the laboratory stems from its direct-acting nature; it does not require metabolic activation to exert its genotoxic effects, allowing for controlled and reproducible induction of DNA damage.[1] This property makes MNNG an invaluable tool for creating animal models of various cancers, including gastric, esophageal, and colon cancer, thereby facilitating the study of tumor progression and the testing of novel therapeutic interventions.[1][3]

Physicochemical Properties and Spontaneous Activation

MNNG is a yellow crystalline solid with limited solubility in water but soluble in organic solvents.[5] Its potent biological activity is a direct consequence of its chemical instability under physiological conditions. MNNG undergoes spontaneous, non-enzymatic decomposition to generate the highly reactive methanediazonium ion (CH₃N₂⁺), which is the ultimate alkylating species.[1][6] This decomposition is a critical first step in its mechanism of action.

Caption: Spontaneous activation pathway of MNNG to its ultimate reactive species.

The Core Mechanism: DNA Alkylation and Adduct Formation

The primary mechanism of MNNG-induced genotoxicity is the covalent attachment of a methyl group to nucleophilic sites on DNA bases, a process known as alkylation.[5][7] The methanediazonium ion is a powerful electrophile that readily attacks electron-rich atoms in the DNA molecule.

Spectrum of DNA Adducts

MNNG produces a variety of methylated DNA bases.[8] While numerous sites can be alkylated, the most significant adducts in terms of quantity and biological consequence are:

-

N7-methylguanine (N7-MeG): This is the most abundant lesion, accounting for approximately 67-82% of total methylation.[1][9] While N7-MeG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, it is not considered highly mutagenic.

-

N3-methyladenine (N3-MeA): This adduct is formed at a lower frequency (around 12%) and is cytotoxic as it can block DNA replication.[1][10]

-

O6-methylguanine (O6-MeG): Despite being a minor adduct (around 7%), O6-MeG is the most critical lesion from a mutagenic and carcinogenic standpoint.[1][6]

| DNA Adduct | Typical Abundance (%) | Primary Biological Consequence |

| N7-methylguanine (N7-MeG) | ~67% | Cytotoxic; can lead to abasic sites |

| N3-methyladenine (N3-MeA) | ~12% | Cytotoxic; blocks DNA replication |

| O6-methylguanine (O6-MeG) | ~7% | Highly mutagenic and carcinogenic |

| Other (O4-MeT, etc.) | <5% | Mutagenic |

The Mutagenic Potential of O6-Methylguanine

The carcinogenicity of MNNG is strongly linked to the formation of O6-MeG.[11] Unlike the normal Watson-Crick pairing of guanine with cytosine (G:C), the presence of a methyl group on the O6 position of guanine alters its hydrogen bonding properties. During DNA replication, DNA polymerase frequently misinterprets O6-MeG and incorrectly pairs it with thymine (T) instead of cytosine.[11][12] This mispairing, if not repaired before the next round of replication, leads to a permanent G:C to A:T transition mutation.[7][11] These point mutations can occur in critical genes, such as tumor suppressors (e.g., TP53) or proto-oncogenes (e.g., Ras), driving the process of carcinogenesis.[1][13]

Caption: Major sites of DNA base alkylation by the MNNG-derived methanediazonium ion.

Cellular Response to MNNG-Induced DNA Damage

Cells have evolved sophisticated and overlapping mechanisms to counteract the deleterious effects of DNA alkylating agents. The cellular response to MNNG is a complex interplay of DNA repair, cell cycle checkpoint activation, and, in cases of overwhelming damage, programmed cell death (apoptosis) or necrosis.[14][15]

DNA Repair Pathways

Several DNA repair pathways are mobilized to deal with MNNG-induced adducts.

-

Direct Reversal by MGMT: The primary defense against the mutagenic O6-MeG lesion is the O6-methylguanine-DNA methyltransferase (MGMT) protein.[12][16] MGMT is not a true enzyme but a "suicide" protein that directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues.[16][17] This action restores the guanine base to its correct structure but inactivates the MGMT protein, which is then targeted for degradation. The expression level of MGMT is a critical determinant of a cell's resistance to MNNG and other methylating chemotherapeutic agents.[11][12]

-

Base Excision Repair (BER): The BER pathway is responsible for removing smaller, non-helix-distorting lesions like N7-MeG and N3-MeA.[10] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by other enzymes that cut the DNA backbone, remove the sugar-phosphate remnant, synthesize a new nucleotide, and ligate the strand.[10]

-

Mismatch Repair (MMR): The MMR pathway plays a paradoxical role in the response to MNNG.[14] While its canonical function is to correct base-base mismatches and small insertions/deletions that arise during DNA replication, it also recognizes the O6-MeG:T mispair.[10][18] However, instead of successfully repairing the lesion, the MMR system's attempts to process the O6-MeG adduct can lead to a futile cycle of DNA excision and resynthesis.[19] This persistent signaling from the MMR machinery can trigger downstream events like cell cycle arrest and apoptosis, contributing to the cytotoxicity of MNNG in MMR-proficient cells.[18][20] Cells deficient in MMR are often tolerant to the cytotoxic effects of MNNG, although they accumulate more mutations.[18]

Caption: Cellular DNA repair responses to the primary adducts formed by MNNG.

Cell Cycle Checkpoints and Apoptosis

The presence of MNNG-induced DNA damage, particularly the persistent signaling from the MMR pathway, activates cell cycle checkpoints.[20] This often results in a delayed G2/M phase arrest, which provides the cell with more time to repair the damage before proceeding to mitosis.[14][21] The activation of checkpoint kinases like ATM, Chk1, and Chk2 is a crucial part of this response.[20] If the DNA damage is too extensive to be repaired, these signaling pathways can converge to initiate apoptosis, effectively eliminating the damaged cell to prevent the propagation of mutations.[22][23]

Key Experimental Protocol: MNNG-Induced Cytotoxicity Assay

This protocol provides a framework for assessing the cytotoxic effects of MNNG on a mammalian cell line using a colony formation assay, a gold-standard method for evaluating long-term cell survival.

Objective: To determine the dose-dependent effect of MNNG on the clonogenic survival of a chosen cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MNNG stock solution (e.g., 10 mM in DMSO, store at -20°C, protected from light)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well cell culture plates

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed cells in 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony formation. Ensure even distribution.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

MNNG Treatment:

-

Prepare fresh serial dilutions of MNNG in complete medium from the stock solution. Typical final concentrations for a cytotoxicity curve range from 0.5 µM to 20 µM.

-

Crucially, include a vehicle control (DMSO only) at the same final concentration as the highest MNNG dose.

-

Remove the old medium from the cells and replace it with the MNNG-containing medium or vehicle control medium (2 mL/well). Perform all treatments in triplicate.

-

Incubate for a defined period (e.g., 1 hour) at 37°C, 5% CO₂.

-

-

Post-Treatment Incubation:

-

After the treatment period, carefully aspirate the MNNG-containing medium.

-

Wash the cells twice with sterile PBS to remove any residual MNNG.

-

Add 2 mL of fresh, complete medium to each well.

-

Return the plates to the incubator for 10-14 days to allow colonies to form. Do not disturb the plates during this time.

-

-

Colony Staining and Counting:

-

After the incubation period, check for visible colonies (typically >50 cells).

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well for 10 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 15-20 minutes at room temperature.

-

Pour off the stain and wash the wells carefully with tap water until the background is clear.

-

Allow the plates to air dry completely.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the control group: PE = (Average number of colonies in control wells) / (Number of cells seeded).

-

Calculate the Surviving Fraction (SF) for each MNNG concentration: SF = (Average number of colonies in treated wells) / ((Number of cells seeded) * PE).

-

Plot the Surviving Fraction (on a logarithmic scale) against the MNNG concentration (on a linear scale) to generate a dose-response curve.

-

Conclusion

The mechanism of action of 1-methyl-3-nitro-1-nitrosoguanidine is a multifaceted process centered on its ability to spontaneously generate a potent alkylating agent, the methanediazonium ion. This ion's primary interaction with DNA results in a spectrum of adducts, with the highly mutagenic O6-methylguanine being the principal driver of its carcinogenic effects. The cellular response to MNNG is a critical determinant of fate, involving a complex interplay between direct DNA repair by MGMT, the cytotoxic signaling of the MMR pathway, and the broader DNA damage response network that governs cell cycle progression and apoptosis. A thorough understanding of these intricate mechanisms is essential for researchers utilizing MNNG as an experimental tool and for professionals developing novel strategies to combat cancer and mitigate the effects of genotoxic agents.

References

-

International Agency for Research on Cancer (IARC). (1987). N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement 7, 1987). Inchem.org. [Link]

-

Zhang, Y., et al. (2025). Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Frontiers in Oncology. [Link]

-

Wikipedia. (n.d.). Methylnitronitrosoguanidine. Wikipedia. [Link]

-

Gicquel, E., et al. (2018). Cellular response to alkylating agent MNNG is impaired in STAT1-deficient cells. Scientific Reports. [Link]

-

Abd-El-All, A. M., et al. (2023). Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. Open Exploration. [Link]

-

Sukanya, S., et al. (2024). A comprehensive review on methyl nitro nitrosoguanidine. World Journal of Pharmaceutical Research. [Link]

-

Chen, Y., et al. (2021). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology. [Link]

-

Dusinská, M., et al. (1996). Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations. Mutation Research. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N'-nitro-N-nitrosoguanidine. PubChem Compound Database. [Link]

-

Popescu, N. C., et al. (1983). Human and rodent transformed cells are more sensitive to in vitro induction of SCE by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) than normal cells. Journal of the National Cancer Institute. [Link]

-

Roy, M., et al. (1991). Response of V79 cells to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) treatment: inhibition of poly(ADP-ribose) and topoisomerase activity. Mutation Research. [Link]

-

Lee, K., et al. (2007). Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras. Cancer Cell. [Link]

-

Esteller, M., et al. (2000). Inactivation of the DNA Repair Gene O6-Methylguanine-DNA Methyltransferase by Promoter Hypermethylation is a Common Event in Primary Human Neoplasia. Cancer Research. [Link]

-

Roos, W. P., et al. (2018). Repair gene O6-methylguanine-DNA methyltransferase is controlled by SP1 and up-regulated by glucocorticoids, but not by temozolomide. Journal of Neurochemistry. [Link]

-

Fu, D., et al. (2012). Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks. Chemical Research in Toxicology. [Link]

-

Olivera, J. W., et al. (2008). Rapid induction of chromatin-associated DNA mismatch repair proteins after MNNG treatment. Mutation Research. [Link]

-

Wikipedia. (n.d.). Methylated-DNA–protein-cysteine methyltransferase. Wikipedia. [Link]

-

Zhang, Y., et al. (2025). Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. PubMed. [Link]

-

ResearchGate. (n.d.). Effect of MNNG exposure on cell proliferation. ResearchGate. [Link]

-

Miyaki, M., et al. (1983). Analysis of N-methyl-N′-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer− xenografts in athymic nude mice. Carcinogenesis. [Link]

-

ResearchGate. (n.d.). Concentration-dependent effect of MNNG on cell cycle synchrony, colony survival, and MMR protein association with replication factories. ResearchGate. [Link]

-

Zunino, S., et al. (2003). MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells. Annals of the New York Academy of Sciences. [Link]

-

Adamson, A. W., et al. (2005). Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2. Journal of Biological Chemistry. [Link]

-

Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Taylor & Francis. [Link]

-

Hsu, C., et al. (2011). Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death. Biochemical Pharmacology. [Link]

-

Süssmuth, R., et al. (1969). [On the mechanism of action of 1-nitroso-3-nitro-1-methylguanidine (NNMG) with respect to mutagenesis. 3. On the inhibition of nucleic acid synthesis and cell-free protein biosynthesis by NNMG and the appearance of resistant Escherichia coli cells after treatment with NNMG]. Zeitschrift für Naturforschung B. [Link]

-

Christmann, M., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Cancers. [Link]

-

ResearchGate. (n.d.). MNNG-induced G2 arrest occurs through ATM- and MMR-dependent and... ResearchGate. [Link]

-

Hickman, M. J., & Samson, L. D. (1999). Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. Proceedings of the National Academy of Sciences. [Link]

-

Loechler, E. L. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Carcinogenesis. [Link]

-

Ceccotti, S., et al. (2003). Mismatch Repair-Dependent Transcriptome Changes In Human Cells Treated with the Methylating Agent N-Methyl-N′-Nitro-N-Nitrosoguanidine. Cancer Research. [Link]

-

Christmann, M., & Kaina, B. (2013). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids. [Link]

-

Jaiswal, A. S., et al. (2001). N-Methyl-N'-nitro-N-nitrosoguanidine-induced senescence-like growth arrest in colon cancer cells is associated with loss of adenomatous polyposis coli protein, microtubule organization, and telomeric DNA. Molecular Cancer. [Link]

-

DeRubertis, F. R., & Craven, P. A. (1980). Effect of N-Methyl-N′-nitro-N-nitrosoguanidine on Gastroduodenal Epithelial Proliferation in Wistar/Lewis Rats. JNCI: Journal of the National Cancer Institute. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Mismatch repair. Genome.jp. [Link]

Sources

- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 5. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 8. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 13. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. unimedizin-mainz.de [unimedizin-mainz.de]

- 20. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

Literature review on the biological effects of MNNG.

An In-Depth Technical Guide to the Biological Effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that has been extensively utilized in biological research as a tool to induce DNA damage and model carcinogenesis.[1][2][3] Its direct-acting nature, without the need for metabolic activation, makes it a reliable agent for studying the cellular responses to DNA alkylation.[2] This guide provides a comprehensive overview of the molecular mechanisms of MNNG, the intricate cellular pathways that respond to the damage it inflicts, and its practical applications in experimental models, with a focus on the underlying causality of experimental choices and methodologies.

The Chemistry and Mechanism of MNNG-Induced DNA Alkylation

MNNG is a monofunctional SN1 alkylating agent that exerts its genotoxic effects by transferring a methyl group to nucleophilic sites on DNA bases.[4][5] The primary and most mutagenic lesion is the formation of O6-methylguanine (O6-MeG), which readily mispairs with thymine during DNA replication, leading to G:C to A:T transition mutations.[2][6] Another significant adduct is O4-methylthymine (O4-MeT).[6] While N7-methylguanine is the most abundant adduct, it is the O-alkylation products that are most critical to MNNG's mutagenic and carcinogenic potential.[2][5]

The chemical stability of MNNG is pH-dependent. In basic aqueous solutions, it can produce diazomethane, another methylating agent, while in acidic solutions, it can form nitrous acid, which is also a mutagen.[6] This reactivity underscores the importance of controlled experimental conditions when working with MNNG.

Key DNA Adducts Formed by MNNG

| DNA Adduct | Significance | Reference |

| O6-methylguanine (O6-MeG) | Highly mutagenic, leads to G:C → A:T transitions.[2][6] | [2][6] |

| O4-methylthymine (O4-MeT) | Mutagenic lesion.[6] | [6] |

| N7-methylguanine (N7-MeG) | Most abundant adduct, but less mutagenic than O6-MeG.[5] | [5] |

| N3-methyladenine (N3-MeA) | Cytotoxic lesion. |

Cellular Responses to MNNG-Induced DNA Damage

The cellular response to MNNG-induced DNA damage is a complex network of signaling pathways designed to maintain genomic integrity. These responses include DNA repair, cell cycle arrest, and apoptosis. The specific outcome is often cell-type dependent and influenced by the status of key proteins such as p53.

DNA Repair Pathways

Two primary DNA repair mechanisms are involved in mitigating the effects of MNNG-induced alkylation damage:

-

Direct Reversal of Damage by O6-methylguanine-DNA methyltransferase (MGMT): MGMT is a crucial "suicide" enzyme that directly transfers the methyl group from O6-MeG to one of its own cysteine residues.[4][7] This action restores the guanine base but inactivates the MGMT protein, which is then targeted for degradation.[7] The level of MGMT activity in a cell is a critical determinant of its sensitivity to MNNG.[8]

-

Mismatch Repair (MMR) System: The MMR system plays a dual role in the response to MNNG. It can recognize and attempt to repair the O6-MeG:T mispairs that arise during DNA replication.[4][9] However, this process can be futile if the O6-MeG adduct is not removed by MGMT, leading to repeated cycles of repair that can result in DNA strand breaks and the initiation of apoptosis.[4][9] Key proteins in this pathway include MSH2 and MLH1.[10]

Caption: MNNG-induced O6-methylguanine repair pathways.

Cell Cycle Arrest

Upon sensing DNA damage, cells can activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. MNNG treatment frequently induces a G2/M phase cell cycle arrest.[11][12] This arrest is often mediated by the activation of the ATM/CHK2 and ATR/Chk1 signaling pathways. A key effector of this cell cycle arrest is the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which can be upregulated in both a p53-dependent and -independent manner.[11]

Caption: MNNG-induced G2/M cell cycle arrest pathway.

Apoptosis

If DNA damage is too severe to be repaired, cells can undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. MNNG is a potent inducer of apoptosis, which can be triggered through both p53-dependent and p53-independent pathways.[13] The MMR system plays a critical role in initiating the apoptotic signal in response to persistent O6-MeG adducts.[9] This signaling can involve the activation of the c-Abl tyrosine kinase and the p73 tumor suppressor protein.[4]

MNNG as a Model Carcinogen

MNNG is widely used to induce tumors in animal models, providing valuable insights into the mechanisms of carcinogenesis.[1][2][14] It has a predominantly local carcinogenic effect and can induce tumors at various sites depending on the route of administration.[14][15]

Gastric Carcinogenesis

Oral administration of MNNG in drinking water is a well-established method for inducing gastric cancer in rodents.[1][2] This model mimics some aspects of human gastric cancer development and is used to study the effects of co-factors, such as Helicobacter pylori infection, and to test the efficacy of potential chemopreventive agents.[1][16]

Other Tumor Models

Besides gastric cancer, MNNG has been used to induce tumors in the esophagus, intestines, and other organs.[2][14] The choice of animal model and MNNG administration protocol is critical for achieving the desired tumor type and incidence.

MNNG Carcinogenesis Models

| Animal Model | Route of Administration | Primary Tumor Type | Reference |

| Rat | Oral (drinking water) | Gastric adenocarcinoma | [1][2] |

| Mouse | Subcutaneous injection | Lung and liver tumors | [14] |

| Hamster | Oral | Forestomach and esophageal tumors | [14] |

| Dog | Oral | Gastric and intestinal tumors | [14] |

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies using MNNG. It is crucial to optimize these protocols for specific cell lines or animal models and to adhere to all institutional safety guidelines when handling this hazardous chemical.

In Vitro MNNG Treatment of Cultured Cells

This protocol outlines the basic steps for treating cultured cells with MNNG to study its effects on cell viability, cell cycle, and protein expression.

Materials:

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

-

Appropriate safety equipment (gloves, lab coat, safety glasses)

Procedure:

-

Prepare MNNG Stock Solution: Dissolve MNNG in DMSO to a high concentration (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.

-

Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the experiment.

-

MNNG Treatment: Dilute the MNNG stock solution in complete cell culture medium to the desired final concentration (e.g., 1-100 µM). Remove the old medium from the cells and add the MNNG-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours).

-

Washout (Optional): For pulse-chase experiments, remove the MNNG-containing medium, wash the cells twice with PBS, and add fresh, MNNG-free medium.

-

Harvesting and Analysis: Harvest the cells at various time points post-treatment for downstream analyses such as:

-

Cell Viability Assay (MTS/MTT): To assess cytotoxicity.

-

Flow Cytometry: For cell cycle analysis (propidium iodide staining) and apoptosis (Annexin V/PI staining).

-

Western Blotting: To analyze the expression and phosphorylation status of key proteins in DNA damage response pathways.

-

Immunofluorescence: To visualize protein localization and DNA damage foci.

-

Caption: General workflow for in vitro MNNG treatment.

In Vivo MNNG-Induced Gastric Carcinogenesis in Rats

This is a generalized protocol and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Drinking water

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Appropriate animal housing and care facilities

Procedure:

-

MNNG Solution Preparation: Prepare a stock solution of MNNG in a small amount of acetone and then dilute it in the drinking water to the final desired concentration (e.g., 100 µg/mL). Prepare fresh MNNG solution weekly.

-

Acclimatization: Acclimatize the rats to the experimental conditions for at least one week before starting the treatment.

-

MNNG Administration: Provide the MNNG-containing drinking water to the rats as the sole source of drinking water for a specified period (e.g., 8-16 weeks).

-

Monitoring: Monitor the animals regularly for signs of toxicity, weight loss, and general health.

-

Post-Treatment: After the MNNG administration period, switch the animals back to regular drinking water and monitor them for tumor development over several months.

-

Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a thorough necropsy. Collect the stomach and other organs, fix them in formalin, and process them for histopathological examination to assess tumor incidence and grade.

Conclusion

MNNG remains an invaluable tool in cancer research and molecular biology. Its well-characterized mechanism of DNA alkylation and the subsequent cellular responses provide a robust system for investigating fundamental biological processes such as DNA repair, cell cycle control, and apoptosis. A thorough understanding of its biological effects, as outlined in this guide, is essential for designing and interpreting experiments that utilize this potent genotoxic agent. The insights gained from MNNG-based studies continue to contribute significantly to our knowledge of carcinogenesis and the development of novel therapeutic strategies.

References

- Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed. (2007, May 15). PubMed.

- N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) - Inchem.org. (1998, February 11). Inchem.org.

- Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situ

- Induction of apoptosis and G2/M arrest by N-methyl-N'-nitro-N-nitrosoguanidine in human prostate carcinoma cells - PubMed. (2004, October 10). PubMed.

- Methylnitronitrosoguanidine - Wikipedia. Wikipedia.

- Cellular response to alkylating agent MNNG is impaired in ST

- N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC. PMC.

- Analysis of N-methyl-N′-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer − xenografts in athymic nude mice | Carcinogenesis | Oxford Academic. Oxford Academic.

- Methylating Agents and DNA Repair Responses: Methylated Bases and Sources of Strand Breaks | Chemical Research in Toxicology - ACS Publications. (2006, October 20).

- Cell cycle was disturbed in the MNNG-induced initiation stage during in vitro two-stage transformation of Balb/3T3 cells - PubMed. (2001, June 21). PubMed.

- The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed. (2005, January 1). PubMed.

- Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkyl

- Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkyl

- Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed. (1982, September 1). PubMed.

- N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - NCBI. NCBI.

- The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC. (2023, June 29). PMC.

Sources

- 1. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 7. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis and G2/M arrest by N-methyl-N'-nitro-N-nitrosoguanidine in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle was disturbed in the MNNG-induced initiation stage during in vitro two-stage transformation of Balb/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 15. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vivo Applications of 1-Methyl-3-nitro-1-nitrosoguanidine (MNNG)

Application Note & Protocol Guide | Version 2.0

Abstract & Strategic Overview

1-methyl-3-nitro-1-nitrosoguanidine (MNNG) is a potent alkylating agent and a direct-acting carcinogen. Unlike pro-carcinogens that require metabolic activation (e.g., DMBA), MNNG acts directly on the gastric mucosa, making it the "Gold Standard" for inducing gastric adenocarcinoma in rodent models.

This guide moves beyond basic dosing to address the critical stability issues and mechanistic nuances that determine experimental success. MNNG is hydrolytically unstable at neutral/alkaline pH and highly photosensitive. Failure to control these variables results in non-reproducible tumor yields.

Key Application Areas:

-

Gastric Adenocarcinoma Modeling: Mimicking human intestinal-type gastric cancer.

-

Chemoprevention Studies: Screening agents that block initiation or progression of gastric dysplasia.

-

Co-Carcinogenesis: Studying the synergy between chemical mutagens and Helicobacter pylori infection.

Mechanism of Action (MOA)

Understanding the MOA is vital for interpreting pathology and drug efficacy. MNNG acts as an SN1 alkylating agent.

The Molecular Cascade

-

Activation: MNNG decomposes to form a methyldiazonium ion.

-

Alkylation: This electrophile attacks DNA, primarily at the N7 and O6 positions of Guanine.

-

The Critical Lesion: O6-methylguanine (O6-MeG) is the primary mutagenic lesion.

-

The "Decision" Point:

-

Repair: The enzyme MGMT (O6-methylguanine-DNA methyltransferase) can remove the methyl group.[1][2][3][4]

-

Mutation: If MGMT is overwhelmed, O6-MeG mispairs with Thymine (T) during replication.[1][2][4]

-

Result: A GC

AT transition mutation occurs, activating oncogenes (e.g., K-ras) or inactivating tumor suppressors (p53).

-

Pathway Visualization

Figure 1: The dual fate of MNNG-induced lesions: MGMT-mediated repair vs. mutagenic progression to carcinoma.

Pre-Experimental Critical Control Points

Chemical Stability & Preparation

CRITICAL WARNING: MNNG is unstable in phosphate buffers and at pH > 7.0. It degrades rapidly into non-carcinogenic byproducts (N-methyl-N'-nitroguanidine).

-

Stock Solvent: DMSO (anhydrous).

-

Aqueous Vehicle: 10 mM Sodium Citrate Buffer, pH 5.5 .

-

Why? Citrate at acidic pH stabilizes the N-nitroso group.

-

-

Light Protection: Solutions must be prepared in amber bottles or wrapped in foil. MNNG is UV-sensitive.

Safety "Red Zone"

MNNG is a potent contact carcinogen and mutagen.

-

Handling: Class II Biosafety Cabinet (BSC).

-

PPE: Double nitrile gloves, tyvek sleeves, N95 or PAPR if powder handling is required.

-

Inactivation: Deactivate spills/waste with 1N NaOH or 10% Sodium Hypochlorite (Bleach) for >30 minutes before disposal.

Core Protocol: Chronic Gastric Carcinogenesis in Rats

This is the standard protocol for inducing well-differentiated gastric adenocarcinoma in the glandular stomach (antrum).

Species: Wistar or Sprague-Dawley Rats (Male, 6 weeks old). Rationale: Males are more susceptible to gastric carcinogenesis than females (likely due to estrogen protection in females).[5]

Experimental Design

| Parameter | Specification | Notes |

| Route | Drinking Water | Mimics chronic environmental exposure; less stressful than daily gavage. |

| Concentration | 83 - 100 mg/L (ppm) | Lower doses (50 ppm) take longer; higher doses (>150 ppm) cause small intestine toxicity. |

| Vehicle | Distilled water | Change 3x per week. MNNG degrades in water over 48h. |

| Duration | 30 - 40 Weeks | Tumors typically palpable or visible by endoscopy by week 35-40. |

| Group Size | n = 20-30 | Anticipate 10-15% attrition due to non-tumor toxicity or aggressive progression. |

Step-by-Step Workflow

Phase 1: Acclimatization (Week -1 to 0)

-

House rats 2-3 per cage.

-

Provide standard chow and reverse osmosis water ad libitum.

-

Weigh rats to establish baseline.

Phase 2: Induction (Week 0 to 30)

-

Stock Prep: Dissolve MNNG in DMSO to 100 mg/mL (1000x stock). Store at -20°C in aliquots.

-

Working Solution: Dilute 1 mL stock into 1 Liter of distilled water (final 100 ppm).

-

Note: Ideally, use water acidified to pH 5.5-6.0 with citric acid to enhance stability in the bottle.

-

-

Administration: Fill amber water bottles.

-

Maintenance: Replace MNNG water every 2-3 days .

-

Validation: Measure water consumption per cage to calculate approximate daily intake (mg/kg).

-

-

Diet: Standard chow.

-

Enhancement Option: To accelerate tumor formation, feed a diet containing 5-10% NaCl (high salt damages the mucosal barrier, aiding MNNG penetration).

-

Phase 3: Progression (Week 30 to 50)

-

Stop MNNG administration. Switch to pure tap water.

-

Monitor animals for signs of distress: weight loss >20%, melena (bloody stool), or palpable abdominal mass.

-

Sacrifice: Euthanize at Week 50 or upon humane endpoints.

Workflow Diagram

Figure 2: Timeline for chronic MNNG-induced gastric carcinogenesis.

Advanced Protocol: H. pylori Co-Carcinogenesis (Mouse Model)

This model mimics the multifactorial etiology of human gastric cancer (Infection + Mutagen).

Species: C57BL/6 Mice or Mongolian Gerbils. Challenge: Mice are generally more resistant to MNNG than rats. Co-infection is required for robust tumor formation.

Protocol Modifications

-

Infection: Inoculate mice with H. pylori (Strain SS1, 10^8 CFU) via oral gavage, 3x over one week.

-

Wait Period: Allow 2-4 weeks for colonization and gastritis establishment.

-

MNNG Dosing: Administer MNNG in drinking water at a lower dose (50-80 ppm ) for 30 weeks.

-

Reasoning: Inflamed mucosa is more permeable and susceptible to DNA damage; high doses may cause ulceration rather than neoplasia.

-

-

Synergy: The H. pylori induces cell proliferation (oxidative stress), fixing the MNNG-induced mutations before repair can occur.

Data Analysis & Validation

Histopathology Grading (The Standard)

Tissues should be fixed in 10% neutral buffered formalin, paraffin-embedded, and sectioned at 4-5 µm.

| Grade | Microscopic Features |

| Hyperplasia | Elongation of gastric pits, increased cell density, no atypia. |

| Adenoma | Dysplastic glands, loss of polarity, nuclear atypia, but no invasion into muscularis mucosae. |

| Adenocarcinoma | Invasion through muscularis mucosae into submucosa. Glandular structures (well-diff) or signet-ring cells (poorly-diff). |

Molecular Validation Markers

To confirm the model mechanism, perform IHC or PCR for:

-

Ki-67: Proliferation index (expect >40% in tumors).

-

p53: Overexpression (mutant accumulation) or loss (null mutation).

-

Beta-catenin: Nuclear accumulation indicates Wnt pathway activation (common in MNNG tumors).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Tumor Incidence (<30%) | MNNG degradation. | Check water pH (must be <7). Ensure amber bottles are used. Replace water every 48h strictly. |

| High Mortality Early | Toxicity (Small Intestine). | Reduce dose to 50-80 ppm. Ensure rats are eating (MNNG water can be unpalatable; add 1% sucrose if dehydration occurs). |

| No Invasion (Only Adenomas) | Insufficient duration. | Extend "Progression Phase" by 10 weeks. Add 5% NaCl to diet to promote promotion phase. |

References

-

Sugimura, T., & Fujimura, S. (1967). Tumor production in glandular stomach of rat by N-methyl-N'-nitro-N-nitrosoguanidine. Nature, 216(5118), 943–944. Link

-

Tatematsu, M., et al. (1988). Induction of glandular stomach cancers in C3H mice treated with N-methyl-N'-nitro-N-nitrosoguanidine in drinking water. Japanese Journal of Cancer Research, 79(9), 977–982. Link

-

Cao, X., et al. (2013). Hydroferrate fluid, MRN-100 provides protection against chemical-induced gastric and esophageal cancer in Wistar rats. Journal of Carcinogenesis & Mutagenesis. Link

-

Tsukamoto, T., et al. (2007). Mouse models of gastric carcinogenesis. Journal of Biochemistry, 141(1), 1–6. Link

-

Goswami, S., et al. (2015). O6-methylguanine-DNA methyltransferase (MGMT) status in gastric cancer. World Journal of Gastrointestinal Oncology, 7(11), 321. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: MNNG Mutagenesis in Yeast and Other Model Organisms

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent S(_{N})1-type alkylating agent widely employed in genetic research to induce mutations and investigate DNA repair pathways, carcinogenesis, and drug resistance mechanisms.[1][2] This guide provides an in-depth analysis of MNNG's mechanism of action, detailed protocols for its application in the model organism Saccharomyces cerevisiae, and comparative insights into its use in other systems such as Escherichia coli and Caenorhabditis elegans. We will explore the causality behind experimental choices, methods for mutant screening, and the critical safety protocols required for handling this hazardous compound. This document is intended to serve as a comprehensive resource for researchers aiming to leverage MNNG-based mutagenesis in their experimental designs.

The Scientific Imperative: Understanding MNNG Mutagenesis

MNNG is a powerful tool for forward genetics, allowing for the random induction of mutations throughout an organism's genome. This approach is invaluable for discovering genes involved in specific biological processes without prior knowledge of their identity.

Mechanism of Action: The Chemistry of DNA Alkylation

MNNG acts by transferring a methyl group to nucleophilic sites on DNA bases.[3] The primary mutagenic lesion is the formation of O

While O

The Cellular Response: A Double-Edged Sword of DNA Repair

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents.[7]

-

Direct Reversal: The enzyme O

-methylguanine-DNA methyltransferase (MGMT) can directly remove the methyl group from O -

Base Excision Repair (BER): This pathway removes smaller base adducts, such as N7-methylguanine and N3-methyladenine.[3][8]

-

Mismatch Repair (MMR): Paradoxically, the MMR system can contribute to the cytotoxicity of MNNG.[9][10] When the MMR machinery recognizes the O

-MeG:T mispair, it attempts to "correct" the newly synthesized strand containing thymine. This futile cycle of removal and re-synthesis can lead to DNA strand breaks and ultimately trigger cell cycle arrest or apoptosis.[10][11]

The interplay between these pathways determines the ultimate fate of the cell—survival with mutations, or death. In S. cerevisiae, homologous recombination and post-replicative repair pathways play a protective role against MNNG-induced cytotoxicity.[9]

Caption: Mechanism of MNNG-induced G:C to A:T transition mutation.

Application in Model Organisms: A Comparative Overview

The choice of model organism depends on the biological question being addressed. MNNG has been successfully used in a variety of systems.[12]

| Organism | Typical MNNG Concentration | Key Considerations |

| S. cerevisiae | 1-20 µg/mL | Log-phase cells are most susceptible. The lack of a robust adaptive response makes it a clean system for studying initial damage events.[13] |

| E. coli | 0.5-10 µg/mL | Possesses an "adaptive response" where pre-treatment with low doses of MNNG induces repair enzymes, conferring resistance to subsequent higher doses.[14] |

| C. elegans | 50-100 µg/mL | Mutagenesis is typically performed on larval stages. The multicellular nature allows for the study of developmental and tissue-specific effects.[15][16] |

Detailed Protocols: MNNG Mutagenesis in S. cerevisiae

This protocol is designed to achieve a survival rate of 20-50%, which typically yields a high frequency of mutants.[17]

Materials

-

S. cerevisiae strain of interest

-

YPD medium (1% yeast extract, 2% peptone, 2% glucose)

-

Phosphate buffer (0.1 M, pH 7.0)

-

MNNG stock solution (1 mg/mL in acetone; Caution: Extremely hazardous, handle with appropriate PPE in a fume hood )[18]

-

Sterile water

-

Sodium thiosulfate solution (5%) for MNNG inactivation

-

YPD agar plates

-

Incubator at 30°C

Step-by-Step Protocol

-

Culture Preparation: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking to saturation.

-

Sub-culturing: The next morning, dilute the overnight culture into 25 mL of fresh YPD to an OD({600}) of ~0.2. Grow at 30°C with shaking until the culture reaches mid-log phase (OD({600}) of 0.6-0.8). This ensures a high proportion of actively dividing cells, which are more susceptible to mutagenesis.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 10 mL of sterile phosphate buffer (pH 7.0). This removes residual media that could react with MNNG.

-

Mutagenesis: Resuspend the cell pellet in 10 mL of phosphate buffer. Add MNNG stock solution to the desired final concentration (a titration from 1 to 10 µg/mL is recommended for initial experiments). Incubate at 30°C with gentle shaking for 30-60 minutes. The incubation time is a critical parameter to control the extent of killing.

-

Inactivation and Washing: Stop the reaction by adding an equal volume of 5% sodium thiosulfate solution. This chemically inactivates the MNNG. Pellet the cells by centrifugation and wash twice with sterile water to remove any remaining MNNG and sodium thiosulfate.

-

Plating for Survival and Mutant Screening: Resuspend the final cell pellet in 1 mL of sterile water. Prepare a series of 10-fold dilutions (10

to 10 -

Incubation: Incubate plates at 30°C for 2-3 days until colonies are visible.

-

Calculation of Survival Rate: Survival Rate (%) = (Number of colonies on MNNG-treated plate / Number of colonies on control plate) x 100

Caption: Workflow for MNNG mutagenesis in S. cerevisiae.

Mutant Screening and Selection: Finding the Needle in the Haystack

Following mutagenesis, the key challenge is to identify mutants with the desired phenotype. The design of the screen is critical for success.

-

Positive Selection: This is the most straightforward approach, where only the desired mutants can grow under specific conditions (e.g., resistance to a drug like cycloheximide).[19]

-

Negative Selection (Replica Plating): This method is used to identify auxotrophic mutants (those that can no longer synthesize an essential nutrient). Colonies are first grown on a complete medium and then replica-plated onto a minimal medium. Colonies that fail to grow on the minimal medium are the desired mutants.

-

Enrichment Cultures: For subtle phenotypes, it may be necessary to grow the mutagenized population in a selective liquid culture to enrich for mutants with a growth advantage under those conditions.

-

High-Throughput Screening: Modern approaches can employ automated colony picking, liquid handling, and plate readers to screen thousands of mutants for changes in fluorescence, enzyme activity, or other measurable outputs.[20]

Safety and Handling: A Non-Negotiable Priority

MNNG is a potent carcinogen, mutagen, and suspected teratogen.[18][21] Strict adherence to safety protocols is mandatory.

-

Designated Area: All work with MNNG must be conducted in a designated area within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, double gloves (nitrile), and safety goggles.[22]

-

Handling: MNNG is a light-sensitive and heat-sensitive yellow powder.[18][23] It should be stored at or below 4°C in the dark. Prepare stock solutions in a fume hood and use extreme care to avoid generating dust.

-

Waste Disposal: All contaminated materials (pipette tips, tubes, media) must be treated as hazardous waste. Decontaminate liquid waste by adding an equal volume of 5% sodium thiosulfate and allowing it to sit for at least 4 hours before disposal according to institutional guidelines.[24] Solid waste should be collected in a designated, sealed hazardous waste container.

Conclusion: Harnessing the Power of Random Mutagenesis

MNNG mutagenesis remains a cornerstone of genetic research, providing a powerful and unbiased method to link genes to function. By understanding its chemical mechanism, the cellular responses it provokes, and the nuances of its application in different model organisms, researchers can effectively design experiments to uncover novel biological insights. The protocols and principles outlined in this guide provide a framework for the successful and safe implementation of MNNG-based genetic screens, empowering scientific discovery in both basic research and applied drug development.

References

-

The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways. (2005). Toxicology and Applied Pharmacology. Available at: [Link]

-

Interplay of DNA Repair Pathways Controls Methylation Damage Toxicity in Saccharomyces cerevisiae. (2007). Genetics. Available at: [Link]

-

Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression. (1988). Mutation Research. Available at: [Link]

-

Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. (2024). Frontiers in Oncology. Available at: [Link]

-

methyl nitro nitrosoguanidine. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Induction of Cycloheximide-Resistant Mutants in Saccharomyces cerevisiae with N-Methyl-N′-Nitro-N-Nitrosoguanidine and ICR-170. (1971). Journal of Bacteriology. Available at: [Link]

-

The alkylating carcinogen N-methyl-N'-nitro-N-nitrosoguanidine activates the plasminogen activator inhibitor-1 gene through sequential phosphorylation of p53 by ATM and ATR kinases. (2005). Thrombosis and Haemostasis. Available at: [Link]

-

Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells. (1995). Carcinogenesis. Available at: [Link]

-

Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). University of St Andrews. Available at: [Link]

-

Mechanisms of DNA damage, repair and mutagenesis. (2015). Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]

-

DNA mismatch repair mutants do not increase N-methyl-N'-nitro-N-nitrosoguanidine tolerance in O6-methylguanine DNA methyltransferase-deficient yeast cells. (1998). Mutation Research. Available at: [Link]

-

N-Nitrosamines: 15 Listings. (n.d.). National Toxicology Program, Department of Health and Human Services. Available at: [Link]

-

The million mutation project: A new approach to genetics in Caenorhabditis elegans. (2013). Genome Research. Available at: [Link]

-

mutagenicity of N-methyl-N'-nitro-N-nitrosoguanidine to Escherichia coli. (1987). Proceedings of the National Academy of Sciences. Available at: [Link]

-

Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells. (2012). Molecular Carcinogenesis. Available at: [Link]

-

Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. (1998). Proceedings of the National Academy of Sciences. Available at: [Link]

-

In Vivo Mutagenesis. (1991). Methods in Enzymology. Available at: [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. (2022). International Journal of Molecular Sciences. Available at: [Link]

-

Mutagenesis in Yeast. (1996). Springer Nature Experiments. Available at: [Link]

-

Loss of an apurinic/apyrimidinic site endonuclease increases the mutagenicity of N-methyl-N'-nitro-N-nitrosoguanidine to Escherichia coli. (1987). Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

Induction of mitotic recombination with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Saccharomyces cerevisiae. A comparison between treatment in vitro and in the host-mediated assay. (1976). Mutation Research. Available at: [Link]

-

Efficient target-selected mutagenesis in Caenorhabditis elegans: Toward a knockout for every gene. (2008). Genome Research. Available at: [Link]

-

A dual gene-specific mutator system installs all transition mutations at similar rates in vivo. (2022). bioRxiv. Available at: [Link]

-

Induction of transversion mutations in Escherichia coli by N-methyl-N'-nitro-N-nitrosoguanidine is SOS dependent. (1986). Journal of Bacteriology. Available at: [Link]

-

Opposing Forces of A/T-Biased Mutations and G/C-Biased Gene Conversions Shape the Genome of the Nematode Pristionchus pacificus. (2018). Genetics. Available at: [Link]

-

Genetic Analysis of Mutant Strains of Saccharomyces cerevisiae with Defects in Mannoprotein Synthesis. (2020). Journal of Fungi. Available at: [Link]

-

the art and design of genetic screens: yeast. (2006). Nature Reviews Genetics. Available at: [Link]

-

Forward and reverse mutagenesis in C. elegans. (2014). WormBook. Available at: [Link]

-

C. elegans Mutagenesis Service. (n.d.). CD BioSciences. Available at: [Link]

-

DNA Repair Pathway. (n.d.). CUSABIO. Available at: [Link]

-

Forward and reverse mutagenesis in C. elegans. (2014). WormBook. Available at: [Link]

-

C and G are frequently mutated into T and A in coding regions of human genes. (2024). Molecular Genetics and Genomics. Available at: [Link]

-

DNA repair mechanisms: DNA repair defects and related diseases. (2022). Journal of Applied and Theoretical Social Sciences. Available at: [Link]

-

Relative mutation rates of each nucleotide for another estimated from allele frequency spectra at human gene loci. (2009). Genetics Research. Available at: [Link]

-

Constructing a Library of Stable Mutations for Enhanced Bioethanol Production by Saccharomyces Cerevisiae Using Various Molecula. (2017). International Journal of Research in Agricultural Sciences. Available at: [Link]

-

Improvement of Invertase Synthesis by the Mutant Saccharomyces cerevisiae through UV Mutagenesis. (2014). International Journal of Chemical, Environmental & Biological Sciences. Available at: [Link]

-

High throughput mutagenesis and screening for yeast engineering. (2022). Microbial Cell Factories. Available at: [Link]

-

Efficient Method for Genomic DNA Mutagenesis in E. coli. (2020). bioRxiv. Available at: [Link]

-

Genome-Scale Screening of Saccharomyces cerevisiae Deletion Mutants to Gain Molecular Insight into Tolerance to Mercury Ions. (2022). Journal of Fungi. Available at: [Link]

Sources

- 1. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA mismatch repair mutants do not increase N-methyl-N'-nitro-N-nitrosoguanidine tolerance in O6-methylguanine DNA methyltransferase-deficient yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. DNA repair mechanisms: DNA repair defects and related diseases | 2022, Volume 8 - Issue 3 | Demiroglu Science University Florence Nightingale Journal of Medicine [journalmeddbu.com]

- 9. Interplay of DNA Repair Pathways Controls Methylation Damage Toxicity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 15. shahamlab.rockefeller.edu [shahamlab.rockefeller.edu]

- 16. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 19. Induction of Cycloheximide-Resistant Mutants in Saccharomyces cerevisiae with N-Methyl-N′-Nitro-N-Nitrosoguanidine and ICR-170 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High throughput mutagenesis and screening for yeast engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 21. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. chem.tamu.edu [chem.tamu.edu]

Detailed Application Note: High-Sensitivity Detection of MNNG-Induced DNA Lesions

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent, direct-acting monofunctional alkylating agent widely utilized in biomedical research as a powerful mutagen and carcinogen.[1] Its ability to induce a specific spectrum of DNA lesions makes it an invaluable tool for studying DNA repair pathways, mutagenesis, and for developing animal models of cancer, particularly gastric cancer.[2] MNNG functions by adding methyl groups to various nucleophilic sites on DNA bases, leading to cytotoxic and mutagenic outcomes.[3][4] The most critical of these lesions is O6-methylguanine (O6-MeG), which frequently mispairs with thymine during DNA replication, causing G:C→A:T transition mutations if not repaired.[1][5]

Accurate detection and quantification of MNNG-induced DNA lesions are paramount for a range of applications, from fundamental genotoxicity assessment to evaluating the efficacy of novel cancer therapeutics that target DNA repair mechanisms. This guide provides an in-depth overview of the primary lesions formed by MNNG and details robust protocols for their detection and analysis, designed to provide researchers with both the theoretical understanding and practical steps needed to generate high-quality, reproducible data.

The Chemical Biology of MNNG-Induced DNA Damage

Unlike some alkylating agents that require metabolic activation, MNNG is a direct-acting compound. It decomposes under physiological conditions to form a highly reactive methyl-diazonium cation.[3][4] This electrophilic intermediate readily attacks nucleophilic centers in DNA. While methylation can occur at over a dozen sites, MNNG, being an SN1-type agent, shows a higher propensity for methylating oxygen atoms compared to SN2 agents like methyl methanesulfonate (MMS).[3][4]

The primary DNA adducts generated by MNNG are:

-

N7-methylguanine (N7-MeG): This is the most abundant lesion, comprising approximately 67% of the total adducts.[3][4] While not directly miscoding, the N-glycosidic bond of N7-MeG is destabilized, which can lead to spontaneous depurination, creating an abasic (AP) site that is both cytotoxic and mutagenic if not properly repaired.[5]

-

3-methyladenine (N3-MeA): Accounting for about 12% of adducts, N3-MeA is a highly cytotoxic lesion because it blocks the progression of DNA polymerases during replication.[3][4]

-

O6-methylguanine (O6-MeG): This lesion constitutes a smaller fraction (around 7%) but is considered the most significant mutagenic product of MNNG.[3][4] The methylation at the O6 position of guanine disrupts the normal Watson-Crick hydrogen bonding, leading it to pair with thymine instead of cytosine. This adduct is directly repaired by the suicide enzyme O6-methylguanine-DNA methyltransferase (MGMT).[6]

The diagram below illustrates the formation of the primary MNNG-induced DNA adducts.

Caption: MNNG decomposition and subsequent alkylation of DNA bases.

Methodologies for Lesion Detection

The choice of detection method depends on the specific research question, such as whether to measure global DNA damage, quantify a specific adduct, or map lesions to a particular genomic location.

Method A: Immuno-Slot Blot (ISB) for Specific Adduct Quantification

The immuno-slot blot assay is a highly specific and sensitive method for quantifying DNA adducts for which a reliable monoclonal antibody is available.[7] It is particularly well-suited for measuring levels of the critical O6-MeG adduct.

Principle of the Assay: Genomic DNA is isolated, denatured into single strands, and immobilized onto a nitrocellulose or nylon membrane using a slot-blot apparatus. An adduct-specific primary antibody binds to the lesion, and a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is then applied. A chemiluminescent substrate is added, and the light emitted is captured and quantified, with the signal intensity being proportional to the amount of the specific adduct.[7][8]

Caption: Workflow for the Immuno-Slot Blot (ISB) assay.

Detailed Protocol: Immuno-Slot Blot for O6-MeG

-

DNA Isolation: Extract high-quality genomic DNA from control and MNNG-treated cells using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is free of RNA and protein contamination.

-

DNA Quantification: Accurately quantify the DNA concentration using a fluorometric method (e.g., PicoGreen) for precision.

-

Standard Curve Preparation: Prepare a standard curve using calf thymus DNA modified with a known concentration of MNNG, or by using synthesized oligonucleotides containing a known amount of O6-MeG. This is a critical self-validating step for absolute quantification.

-

DNA Denaturation: Dilute DNA samples and standards to a final concentration of ~1 µ g/100 µL in a denaturation buffer (e.g., 10 mM Tris, 1 mM EDTA). Heat at 100°C for 10 minutes, then immediately chill on ice for 5 minutes to prevent re-annealing.[9]

-

Membrane Immobilization: Pre-wet a nitrocellulose membrane in Tris-buffered saline (TBS). Assemble the slot-blot manifold and load the denatured DNA samples and standards into the wells under a gentle vacuum.[8]

-

Cross-linking: After loading, disassemble the apparatus and bake the membrane at 80°C for 2 hours or UV cross-link to covalently bind the DNA.[8]

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20 (PBS-T)) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with a specific monoclonal antibody against O6-MeG, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane extensively (e.g., 4 x 15 minutes) in PBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1-2 hours at room temperature.[10]

-

Final Washes & Detection: Repeat the washing steps. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[8]

-

Analysis: Quantify the signal intensity for each sample using densitometry software. Determine the amount of O6-MeG in unknown samples by interpolating their signal against the standard curve.

Expert Insights:

-

Causality: Complete denaturation is crucial. Single-stranded DNA binds more efficiently to the membrane and makes the adducts accessible to the antibody. Placing samples immediately on ice after boiling prevents the DNA from re-annealing.

-

Trustworthiness: A standard curve with known adduct levels is non-negotiable for validating the assay's performance and enabling quantitative analysis. Including untreated DNA as a negative control is essential to confirm signal specificity.

Method B: Alkaline Comet Assay for Global DNA Strand Break Analysis

The single-cell gel electrophoresis (SCGE) or Comet assay is a highly sensitive method for detecting a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites (such as AP sites), at the level of individual cells.[11][12] Since MNNG damage is often processed by base excision repair (BER), which creates transient strand breaks, this assay is an excellent indicator of MNNG-induced genotoxicity.[13]

Principle of the Assay: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoid). The slides are then placed in an alkaline buffer (pH > 13) to unwind the DNA and expose strand breaks. During electrophoresis, the relaxed and broken DNA fragments migrate away from the nucleoid towards the anode, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[14]

Caption: Workflow for the Alkaline Comet Assay.

Detailed Protocol: Alkaline Comet Assay

-

Slide Preparation: Pre-coat microscope slides with 1% normal melting point (NMP) agarose and allow them to dry completely.

-

Cell Preparation: Harvest control and MNNG-treated cells and prepare a single-cell suspension of ~1 x 105 cells/mL in ice-cold PBS.

-

Embedding: Mix ~10 µL of the cell suspension with ~90 µL of 1% low melting point (LMP) agarose (at 37°C). Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.[12]

-

Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[15] This step removes cellular proteins and membranes, leaving the supercoiled DNA within the nucleoid.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.[14]

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes. All steps involving alkaline treatment should be performed in dim light to prevent additional DNA damage.

-

Neutralization: Gently lift the slides from the tank and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 3 x 5-minute washes.

-

Staining & Visualization: Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or Propidium Iodide). Visualize the comets using a fluorescence microscope.

-

Scoring: Capture images and analyze at least 50-100 comets per slide using specialized image analysis software. Common metrics include % DNA in the tail, tail length, and tail moment (product of tail length and % DNA in tail).

Expert Insights:

-

Causality: The alkaline buffer (pH > 13) is critical not only for denaturing the DNA but also for converting alkali-labile sites (like AP sites resulting from N7-MeG loss) into single-strand breaks, thereby increasing the assay's sensitivity for MNNG-induced damage.

-

Trustworthiness: It is essential to include both a negative (untreated) control to establish baseline damage and a positive control (e.g., cells treated with a known concentration of H₂O₂ or MNNG) to ensure the assay is performing correctly.

Method C: LC-MS/MS for Definitive Adduct Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for DNA adduct analysis.[16] It offers unparalleled specificity and sensitivity, allowing for the simultaneous detection and absolute quantification of multiple adducts in a single sample.[17][18]

Principle of the Assay: Genomic DNA is enzymatically hydrolyzed into individual deoxynucleosides. This mixture is then injected into a high-performance liquid chromatography (HPLC) system, which separates the modified nucleosides (e.g., O6-MeG, N7-MeG) from the vastly more abundant normal deoxynucleosides. The separated components are then ionized and analyzed by a tandem mass spectrometer, which identifies them based on their unique mass-to-charge ratio and fragmentation patterns.[16][19]

Expert Insights:

-

Power & Complexity: While this method provides the most definitive and quantitative data, it requires significant expertise and expensive, specialized instrumentation.[20]

-

Protocol Overview: The workflow involves (1) high-purity DNA isolation, (2) complete enzymatic digestion of DNA to deoxynucleosides, (3) separation by HPLC, and (4) detection by MS/MS.[16]

-

Trustworthiness: Absolute quantification is achieved by spiking samples with known quantities of stable isotope-labeled internal standards for each adduct of interest. This corrects for any sample loss during preparation and for variations in ionization efficiency.[21]

Method D: Ligation-Mediated PCR (LM-PCR) for High-Resolution Lesion Mapping

LM-PCR is a powerful technique used to detect DNA breaks or lesions at specific nucleotide positions within the genome.[22][23] It is ideal for investigating how factors like DNA sequence context or chromatin structure influence the formation and repair of MNNG-induced damage.

Principle of the Assay: Genomic DNA is treated to create strand breaks at the sites of lesions. For alkylation damage, this can be achieved by chemical (e.g., piperidine) or enzymatic treatment that cleaves the DNA backbone at the modified base. A synthetic DNA linker is then ligated to the 5' ends of these newly created fragments. Finally, PCR is performed using one primer that is specific to the gene of interest and a second primer that is specific to the ligated linker. This amplifies only the fragments originating from the lesion sites, which can then be resolved on a sequencing gel to map the damage with single-nucleotide resolution.[24][25]

Expert Insights:

-

Application: This is not a high-throughput or quantitative method for global damage. Its strength lies in providing high-resolution mapping data for specific genomic loci.[23]

-

Causality: The ligation of a common linker to all break sites is the key step that enables the subsequent amplification of an otherwise unknown sequence downstream of the gene-specific primer.[25][26]

Comparative Analysis and Method Selection

Choosing the right technique is critical for addressing your research question effectively. The table below summarizes the key features of the described methods.

| Technique | Principle | Information Provided | Sensitivity | Specificity | Throughput | Key Advantage |

| Immuno-Slot Blot (ISB) | Antibody-based detection | Quantification of a specific adduct (e.g., O6-MeG) | High | High (antibody-dependent) | Moderate | Well-suited for quantifying specific, known lesions.[7][20] |

| Alkaline Comet Assay | DNA migration in gel | Global DNA strand breaks & alkali-labile sites | Very High | Low (detects general damage) | High | Excellent for screening genotoxicity and overall DNA damage in individual cells.[11][13] |

| LC-MS/MS | Chromatographic separation & mass analysis | Absolute quantification of multiple specific adducts | Highest | Highest | Low | "Gold standard" for definitive identification and validation.[17][18] |

| Ligation-Mediated PCR (LM-PCR) | Ligation & targeted PCR | Maps lesion location at nucleotide resolution | High (for specific loci) | High (for location) | Very Low | Unparalleled for studying damage distribution within a gene.[22][23] |

Conclusion

The detection of MNNG-induced DNA lesions is fundamental to understanding its biological effects. For rapid screening of overall genotoxicity, the Alkaline Comet Assay offers exceptional sensitivity. For robust quantification of the key mutagenic lesion O6-MeG, the Immuno-Slot Blot assay provides a specific and reliable solution. When absolute certainty and the ability to measure multiple adducts simultaneously are required, LC-MS/MS is the definitive method. Finally, to investigate the precise location of damage within a gene of interest, LM-PCR is the technique of choice. By understanding the principles and protocols of these diverse methods, researchers can effectively select and implement the optimal strategy to investigate the complex interplay between MNNG, DNA damage, and cellular repair.

References

-

O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC. (URL: [Link])

-

Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed. (URL: [Link])

-